1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring and a chlorinated phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the core pyrazole structure. The chlorinated phenoxy group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amidation reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenoxy or pyrazole groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions, such as temperature and solvent choice, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3,5-dimethyl-1H-pyrazole: Shares the pyrazole core but lacks the phenoxy and carboxamide groups.
1-[(4-chloro-3,5-dimethylphenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine: Similar structure but with an amine group instead of a carboxamide.
Uniqueness
1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide is unique due to its combination of a chlorinated phenoxy group and a pyrazole ring with a carboxamide functionality. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C19H22ClN5O2 |
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Molecular Weight |
387.9 g/mol |
IUPAC Name |
1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H22ClN5O2/c1-12-7-16(8-13(2)18(12)20)27-11-25-6-5-17(23-25)19(26)21-9-15-10-24(4)22-14(15)3/h5-8,10H,9,11H2,1-4H3,(H,21,26) |
InChI Key |
AFZIUCTUAHXMHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCN2C=CC(=N2)C(=O)NCC3=CN(N=C3C)C |
Origin of Product |
United States |
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